Ponazuril

Catalog No.
S540010
CAS No.
69004-04-2
M.F
C18H14F3N3O6S
M. Wt
457.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ponazuril

CAS Number

69004-04-2

Product Name

Ponazuril

IUPAC Name

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C18H14F3N3O6S

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)

InChI Key

VBUNOIXRZNJNAD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

BAY-Vi 9143; BAY-Vi-9143; BAY-Vi9143; Ponazuril; Toltrazuril sulfone; Marquis.

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F

Description

The exact mass of the compound Ponazuril is 457.0555 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiprotozoal Activity against Apicomplexans:

Ponazuril exhibits efficacy against a range of apicomplexan parasites, a group of single-celled organisms that cause various diseases in animals and humans. Research studies have demonstrated its effectiveness against:

  • Eimeria species: These are the causative agents of coccidiosis in various animals, including poultry, horses, and cattle. Studies have shown that Ponazuril disrupts the parasite's life cycle by interfering with its microtubule formation, a crucial component for cell division and motility [].
  • Babesia species: These parasites cause babesiosis, a tick-borne disease affecting red blood cells in animals. In vitro and in vivo studies suggest Ponazuril's effectiveness in treating babesiosis in dogs and cattle [, ].

Investigating Potential for Other Parasitic Diseases:

Researchers are exploring the potential application of Ponazuril for other parasitic diseases. Studies have shown promising results against:

  • Theileria equi: This protozoan parasite causes equine piroplasmosis, a tick-borne disease affecting horses. In vitro studies suggest Ponazuril's effectiveness in inhibiting the parasite's growth [].
  • Toxoplasma gondii: This parasite causes toxoplasmosis, which can infect various animals and humans. Research indicates Ponazuril's potential for treating toxoplasmosis, although further investigation is needed [].

Ponazuril is an antiprotozoal medication primarily used in veterinary medicine, particularly for the treatment of equine protozoal myeloencephalitis caused by the protozoan Sarcocystis neurona. This compound, marketed under the trade name Marquis by Bayer Corporation, is classified as a diphenylether and has a complex chemical structure with the formula C18H14F3N3O6SC_{18}H_{14}F_{3}N_{3}O_{6}S . It is administered orally in paste form and is recognized for its effectiveness against various protozoal infections in animals, including those caused by Coccidia, Neospora, and Toxoplasma .

Ponazuril acts by inhibiting the parasite's essential metabolic processes [, ]. It disrupts the parasite's folate synthesis by targeting a specific enzyme, dihydrofolate reductase (DHFR) [, ]. DHFR is crucial for producing folic acid, which protozoa need for DNA synthesis and replication []. By inhibiting DHFR, Ponazuril prevents the parasite from multiplying and ultimately leads to its death [, ].

Ponazuril is generally well-tolerated in horses at recommended dosages []. However, potential side effects like mild gastrointestinal upset and neurological signs may occur in some cases [].

Ponazuril functions by inhibiting specific enzymes crucial for the survival of protozoa. Its mechanism involves blocking the formation of pyrimidine, an essential component for DNA synthesis in these organisms. This disruption leads to the death of the protozoa . The compound is also noted for its ability to cross the blood-brain barrier, making it particularly effective against central nervous system infections caused by Sarcocystis neurona .

The biological activity of ponazuril is characterized by its coccidiostatic and coccidiocidal properties, depending on the dosage and the species of protozoa involved. It targets the plastid organelles within apicomplexan parasites, which are essential for their metabolic processes . Studies have shown that ponazuril can effectively halt the development of both Neospora caninum and Sarcocystis neurona, demonstrating its broad-spectrum efficacy within this class of parasites .

The synthesis of ponazuril typically involves multi-step organic reactions that create its unique triazine structure. While specific proprietary methods used by pharmaceutical companies may not be publicly disclosed, general synthetic pathways include:

  • Formation of Triazine Core: Utilizing appropriate precursors to construct the triazine ring.
  • Introduction of Functional Groups: Adding phenyl ether groups through electrophilic aromatic substitution reactions.
  • Fluorination: Incorporating trifluoromethyl groups to enhance biological activity and stability.

For detailed protocols, laboratory methods such as high-performance liquid chromatography (HPLC) are employed to analyze purity and concentration during synthesis .

Ponazuril is primarily applied in veterinary medicine for treating equine protozoal myeloencephalitis. Beyond horses, it has been used off-label for various protozoal infections in other species such as dogs, cats, goats, and reptiles . Its ability to address multiple protozoal infections makes it a versatile option in veterinary pharmacotherapy.

Research indicates that ponazuril can interact with other medications, particularly those affecting liver enzymes involved in drug metabolism. Monitoring is recommended when used in conjunction with other drugs to avoid potential adverse effects or reduced efficacy . In clinical settings, veterinarians often assess interactions based on individual animal health profiles and concurrent medications.

Ponazuril shares similarities with several other antiprotozoal compounds, particularly those within the triazine class. Below is a comparison highlighting its uniqueness:

CompoundChemical StructurePrimary UseUnique Features
ToltrazurilSimilar triazine structureTreatment of coccidiosisDifferent formulation (liquid) and broader use in livestock
SulfadimethoxineSulfonamide derivativeCoccidiosis treatmentWorks through different mechanisms (folate synthesis inhibition)
AmproliumThiamine antagonistCoccidiosis preventionPrimarily preventive rather than curative

Ponazuril's unique combination of efficacy against both Sarcocystis neurona and other protozoa, along with its ability to penetrate the central nervous system, distinguishes it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

457.05554083 g/mol

Monoisotopic Mass

457.05554083 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JPW84AS66U

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

69004-04-2

Wikipedia

Ponazuril
2,5-Furandicarboxylic_acid

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gibbons P, Love D, Craig T, Budke C. Efficacy of treatment of elevated coccidial oocyst counts in goats using amprolium versus ponazuril. Vet Parasitol. 2016 Mar 15;218:1-4. doi: 10.1016/j.vetpar.2015.12.020. Epub 2015 Dec 28. PubMed PMID: 26872920.
2: Love D, Gibbons P, Fajt V, Jones M. Pharmacokinetics of single-dose oral ponazuril in weanling goats. J Vet Pharmacol Ther. 2016 Jun;39(3):305-8. doi: 10.1111/jvp.12273. Epub 2015 Nov 5. PubMed PMID: 26542450.
3: Zou M, Guo G, Zhao Y, Zhang Q. Detection, quantifications, and pharmacokinetics of ponazuril in healthy swine. J Vet Pharmacol Ther. 2014 Dec;37(6):598-602. doi: 10.1111/jvp.12126. Epub 2014 Apr 15. PubMed PMID: 24731142.
4: Litster AL, Nichols J, Hall K, Camp J, Mohamed AS. Use of ponazuril paste to treat coccidiosis in shelter-housed cats and dogs. Vet Parasitol. 2014 May 28;202(3-4):319-25. doi: 10.1016/j.vetpar.2014.03.003. Epub 2014 Mar 13. PubMed PMID: 24679485.
5: Pusterla N, Packham A, Wilson WD, White A, Bellamy P, Renier AC, Conrad PA. Short communication: evaluation of the kinetics of antibodies against Sarcocystis neurona in serum from seropositive healthy horses without neurological deficits treated with ponazuril paste. Vet Rec. 2013 Sep 14;173(10):249. doi: 10.1136/vr.101714. Epub 2013 Jul 26. PubMed PMID: 23893215.
6: Wise LN, Ueti MW, Kappmeyer LS, Hines MT, White SN, Davis W, Knowles DP. In vitro activity of ponazuril against Theileria equi. Vet Parasitol. 2012 Apr 30;185(2-4):282-5. doi: 10.1016/j.vetpar.2011.10.036. Epub 2011 Nov 4. PubMed PMID: 22130334.
7: Prado ME, Ryman JT, Boileau MJ, Martin-Jimenez T, Meibohm B. Pharmacokinetics of ponazuril after oral administration to healthy llamas (Lama glama). Am J Vet Res. 2011 Oct;72(10):1386-9. doi: 10.2460/ajvr.72.10.1386. PubMed PMID: 21962282.
8: Dirikolu L, Yohn R, Garrett EF, Chakkath T, Ferguson DC. Detection, quantifications and pharmacokinetics of toltrazuril sulfone (Ponazuril) in cattle. J Vet Pharmacol Ther. 2009 Jun;32(3):280-8. doi: 10.1111/j.1365-2885.2008.01039.x. PubMed PMID: 19646093.
9: Mackay RJ, Tanhauser ST, Gillis KD, Mayhew IG, Kennedy TJ. Effect of intermittent oral administration of ponazuril on experimental Sarcocystis neurona infection of horses. Am J Vet Res. 2008 Mar;69(3):396-402. doi: 10.2460/ajvr.69.3.396. PubMed PMID: 18312139.
10: Mitchell SM, Zajac AM, Kennedy T, Davis W, Dubey JP, Lindsay DS. Prevention of recrudescent toxoplasmic encephalitis using ponazuril in an immunodeficient mouse model. J Eukaryot Microbiol. 2006;53 Suppl 1:S164-5. PubMed PMID: 17169046.
11: Furr M, McKenzie H, Saville WJ, Dubey JP, Reed SM, Davis W. Prophylactic administration of ponazuril reduces clinical signs and delays seroconversion in horses challenged with Sarcocystis neurona. J Parasitol. 2006 Jun;92(3):637-43. PubMed PMID: 16884012.
12: Mitchell SM, Zajac AM, Davis WL, Kennedy TJ, Lindsay DS. The effects of ponazuril on development of apicomplexans in vitro. J Eukaryot Microbiol. 2005 May-Jun;52(3):231-5. PubMed PMID: 15926999.
13: Billeter SA, Spencer JA, Chobotar B, Blagburn BL. Ponazuril inhibits the development of Eimeria vermiformis in experimentally infected outbred Swiss mice. Parasitol Res. 2005 Feb;95(3):172-5. Epub 2004 Dec 23. PubMed PMID: 15616859.
14: Mitchell SM, Zajac AM, Davis WL, Lindsay DS. Efficacy of ponazuril in vitro and in preventing and treating Toxoplasma gondii infections in mice. J Parasitol. 2004 Jun;90(3):639-42. PubMed PMID: 15270113.
15: Darius AK, Mehlhorn H, Heydorn AO. Effects of toltrazuril and ponazuril on the fine structure and multiplication of tachyzoites of the NC-1 strain of Neospora caninum (a synonym of Hammondia heydorni) in cell cultures. Parasitol Res. 2004 Apr;92(6):453-8. Epub 2004 Feb 12. PubMed PMID: 14963772.
16: Darius AK, Mehlhorn H, Heydorn AO. Effects of toltrazuril and ponazuril on Hammondia heydorni (syn. Neospora caninum) infections in mice. Parasitol Res. 2004 Apr;92(6):520-2. Epub 2004 Feb 12. PubMed PMID: 14963771.
17: Mitchell SM, Zajac AM, Davis WL, Lindsay DS. Mode of action of ponazuril against Toxoplasma gondii tachyzoites in cell culture. J Eukaryot Microbiol. 2003;50 Suppl:689-90. PubMed PMID: 14736221.
18: Connolly L, Fodey TL, Crooks SR, Elliott CT. The production and characterisation of an antibody to detect the coccidiostat toltrazuril and its metabolite ponazuril. Analyst. 2003 May;128(5):459-61. PubMed PMID: 12790197.
19: Franklin RP, MacKay RJ, Gillis KD, Tanhauser SM, Ginn PE, Kennedy TJ. Effect of a single dose of ponazuril on neural infection and clinical disease in Sarcocystis neurona-challenged interferon-gamma knockout mice. Vet Parasitol. 2003 May 30;114(2):123-30. PubMed PMID: 12781474.
20: Kritzner S, Sager H, Blum J, Krebber R, Greif G, Gottstein B. An explorative study to assess the efficacy of toltrazuril-sulfone (ponazuril) in calves experimentally infected with Neospora caninum. Ann Clin Microbiol Antimicrob. 2002 Oct 18;1:4. PubMed PMID: 12437777; PubMed Central PMCID: PMC149379.

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